1-[(4-Methylphenyl)sulfanyl]-3-(phenylsulfonyl)-2-propanol
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Overview
Description
1-[(4-Methylphenyl)sulfanyl]-3-(phenylsulfonyl)-2-propanol is a chemical compound with the molecular formula C16H18O3S2 and a molecular weight of 322.44 g/mol. This compound is of interest due to its unique combination of properties, making it a subject of research in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 1-[(4-Methylphenyl)sulfanyl]-3-(phenylsulfonyl)-2-propanol typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and conditions. One common synthetic route involves the reaction of 4-methylthiophenol with 3-chloropropanol in the presence of a base to form the intermediate 1-[(4-Methylphenyl)sulfanyl]-3-chloropropanol. This intermediate is then reacted with phenylsulfonyl chloride under basic conditions to yield the final product .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and purity. The choice of solvents, catalysts, and reaction conditions can significantly impact the efficiency and cost-effectiveness of the production process.
Chemical Reactions Analysis
1-[(4-Methylphenyl)sulfanyl]-3-(phenylsulfonyl)-2-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or sulfides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl or sulfanyl groups are replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-[(4-Methylphenyl)sulfanyl]-3-(phenylsulfonyl)-2-propanol has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 1-[(4-Methylphenyl)sulfanyl]-3-(phenylsulfonyl)-2-propanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and the context of its use.
Comparison with Similar Compounds
1-[(4-Methylphenyl)sulfanyl]-3-(phenylsulfonyl)-2-propanol can be compared with other similar compounds, such as:
1-[(4-Methylphenyl)sulfanyl]-2-propanol: Lacks the phenylsulfonyl group, resulting in different chemical and biological properties.
3-(Phenylsulfonyl)-2-propanol: Lacks the 4-methylphenylsulfanyl group, leading to variations in reactivity and applications.
1-[(4-Methylphenyl)sulfanyl]-3-(phenylsulfonyl)-2-butanol: Has an additional carbon in the backbone, affecting its physical and chemical properties.
Properties
IUPAC Name |
1-(benzenesulfonyl)-3-(4-methylphenyl)sulfanylpropan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O3S2/c1-13-7-9-15(10-8-13)20-11-14(17)12-21(18,19)16-5-3-2-4-6-16/h2-10,14,17H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCZZZDQVRCKSLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(CS(=O)(=O)C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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